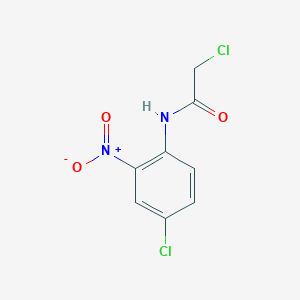

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

描述

Chemical Identity and Classification

2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3 and a molecular weight of 249.05 grams per mole. The compound is assigned Chemical Abstracts Service registry number 40930-49-2 and is catalogued under the MDL number MFCD00088778. This chlorinated acetamide derivative belongs to the broader class of halogenated aromatic amides, specifically characterized by the presence of both chlorine substitution and nitro group functionality within its molecular structure.

The International Union of Pure and Applied Chemistry nomenclature designation for this compound reflects its systematic structural organization: this compound. The compound's structural configuration includes a chloroacetyl group attached to an aniline derivative that contains both chlorine and nitro substituents on the aromatic ring. The presence of multiple electronegative substituents significantly influences the compound's chemical reactivity and physical properties.

Crystallographic analysis has revealed that the compound crystallizes in the monoclinic space group P21/c with specific unit cell parameters. The crystal structure demonstrates intermolecular hydrogen bonding patterns that contribute to the compound's solid-state organization, with molecules linked into infinite chains along the crystallographic c-axis through carbon-hydrogen oxygen intermolecular hydrogen bonds.

| Property | Value |

|---|---|

| Molecular Formula | C8H6Cl2N2O3 |

| Molecular Weight | 249.05 g/mol |

| Chemical Abstracts Service Number | 40930-49-2 |

| MDL Number | MFCD00088778 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Melting Point | 140-141°C |

Historical Context in Chloroacetamide Chemistry

The development of chloroacetamide chemistry represents a significant advancement in organic synthesis, with chloroacetamide itself being produced through ammonolysis of esters of chloroacetic acid. The historical preparation methods for chloroacetamide derivatives have evolved considerably, with early patent literature from 1943 describing the preparation of monochloroacetamide through the reaction of esters of monochloroacetic acid with anhydrous ammonia. These foundational methodologies established the framework for synthesizing more complex chloroacetamide derivatives, including those with aromatic substitution patterns.

The progression from simple chloroacetamide to substituted derivatives like this compound reflects the ongoing development of synthetic methodologies in organic chemistry. Early researchers recognized that the chlorine substituent in chloroacetamide derivatives is highly reactive and tends to participate in nucleophilic substitution reactions, making these compounds valuable intermediates in synthetic organic chemistry. The historical challenges associated with purifying chloroacetamide products, particularly the contamination with ammonium chloride byproducts, drove innovations in synthetic approaches and purification techniques.

The evolution of chloroacetamide chemistry has been closely linked to advancements in pharmaceutical and agricultural chemistry. Chloroacetamide compounds have found applications as herbicides, preservatives, and pharmaceutical intermediates. The development of specific substitution patterns, such as those found in this compound, represents targeted efforts to modify chemical properties for specific applications. The incorporation of nitro and additional chloro substituents into the molecular framework demonstrates the sophistication of modern synthetic organic chemistry in creating compounds with tailored properties.

Position within Nitrophenyl Substituted Compounds

This compound occupies a distinctive position within the broader family of nitrophenyl substituted compounds. The compound features a unique substitution pattern that combines the electrophilic character of the nitro group at the 2-position of the phenyl ring with the additional chlorine substitution at the 4-position. This specific arrangement of substituents creates a compound with distinct electronic properties that differentiate it from other members of the nitrophenyl acetamide family.

Comparative analysis with related compounds reveals the significance of the substitution pattern in this compound. For instance, the simpler analog 2-chloro-N-(4-nitrophenyl)acetamide, which lacks the additional chlorine substitution, has been extensively studied and shows different biological activities. Research has demonstrated that the presence of the chloro atom in chloroacetamide derivatives can significantly improve biological activity, particularly antibacterial properties, by stabilizing the molecule when interacting with target enzymes.

The electronic effects of the combined nitro and chloro substituents in this compound create a highly electron-deficient aromatic system. This electronic configuration influences both the compound's reactivity profile and its potential interactions with biological targets. The nitro group at the 2-position provides strong electron-withdrawing character, while the chlorine at the 4-position contributes additional inductive effects that modulate the overall electronic distribution within the molecule.

| Compound | Molecular Formula | Nitro Position | Additional Substituents |

|---|---|---|---|

| This compound | C8H6Cl2N2O3 | 2-position | 4-chloro |

| 2-chloro-N-(4-nitrophenyl)acetamide | C8H7ClN2O3 | 4-position | None |

| N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | 2-position | 4-chloro |

| 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | C8H6Cl2N2O3 | 4-position | 2-chloro |

Research Importance and Academic Interest

The academic and research significance of this compound stems from its unique structural features and potential applications in various fields of chemistry. The compound serves as an important model system for understanding the effects of multiple electron-withdrawing substituents on aromatic acetamide derivatives. Recent crystallographic studies have provided detailed insights into the compound's three-dimensional structure and intermolecular interactions, contributing to the fundamental understanding of halogenated aromatic compounds.

Research interest in this compound extends beyond purely structural considerations to include investigations of its potential biological activities. While direct biological studies of this compound appear limited in the current literature, related compounds in the chloroacetamide family have demonstrated significant antibacterial properties. The structural similarity to bioactive chloroacetamide derivatives suggests that this compound may possess interesting biological properties worthy of investigation.

The compound's potential as a synthetic intermediate has generated considerable academic interest. Chloroacetamide derivatives are known to be valuable building blocks in organic synthesis, particularly for the introduction of acetamide functional groups into complex molecular frameworks. The presence of multiple reactive sites in this compound, including the chloroacetamide moiety and the substituted aromatic ring, provides opportunities for diverse synthetic transformations.

From a materials chemistry perspective, the compound's crystalline properties and intermolecular hydrogen bonding patterns make it an interesting subject for solid-state studies. The understanding of how molecular structure influences crystal packing and intermolecular interactions is crucial for the development of new materials with specific properties. The detailed crystallographic analysis of this compound contributes to this broader understanding of structure-property relationships in organic solids.

属性

IUPAC Name |

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-6-2-1-5(10)3-7(6)12(14)15/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNYKRBIIWPUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402858 | |

| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40930-49-2 | |

| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme

- Reactants: Para-nitroaniline (p-nitroaniline), chloroacetyl chloride (or alternatives), acid-binding agent, solvent (toluene), and water.

- Reaction: Acyl chlorination of para-nitroaniline with chloroacetyl chloride under controlled temperature (around 15 °C).

- Purpose: Introduce the chloroacetamide moiety onto the aromatic amine.

Detailed Procedure

- Add 1 equivalent of para-nitroaniline, 2–6 times weight of toluene, 1–3 equivalents of acid-binding agent (e.g., sodium carbonate), and 2–4 times weight of water into the reaction vessel.

- Stir the mixture for 20–60 minutes at room temperature.

- Slowly add 1–3 equivalents of chloroacetyl chloride over 1–3 hours at approximately 15 °C.

- Stir the reaction mixture for an additional 1–4 hours at room temperature post addition.

- Remove toluene by rotary evaporation.

- Filter and dry the crude product to obtain 2-chloro-N-(4-nitrophenyl)acetamide.

Reaction Conditions and Reagents

| Parameter | Range/Choice | Preferred Example |

|---|---|---|

| Acid-binding agent | Sodium carbonate, sodium bicarbonate, potassium carbonate, sodium hydroxide, triethylamine, diisopropanolamine, pyridine | Sodium carbonate |

| Chloroacetyl agent | Chloroacetyl chloride, chloroacetyl bromide, chloroacetic anhydride | Chloroacetyl chloride |

| Solvent | Toluene | Toluene |

| Temperature | 15 ± 5 °C | 15 °C |

| Stirring time post-addition | 1–4 hours | 2 hours |

| Yield | 89–93% | 90.7% (example) |

| Purity (HPLC) | 96.8–98.3% | 98.3% |

Notes on Purification

- The crude 2-chloro-N-(4-nitrophenyl)acetamide can be used directly in the next step if purity is above 95%.

- If below 95%, purification by pulping with a mixed solution of methyl tert-butyl ether and methanol (volume ratio 5:1) at 15–25 °C, followed by filtration and drying, is recommended.

Step B: Preparation of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (Methylation Step)

Although this step describes methylation to obtain a methylated derivative, the methodology is relevant for functionalization of the acetamide intermediate, adaptable to the target compound.

Reaction Scheme

Detailed Procedure

- Add 1 equivalent of 2-chloro-N-(4-nitrophenyl)acetamide, 1–3 parts by weight of dichloromethane, 1–5 parts by weight of water, and 1–4 equivalents of alkaline catalyst into the reactor.

- Control temperature at 25–30 °C.

- Add 1–3 equivalents of methylating agent dropwise.

- Stir and maintain the reaction for 2–4 hours at room temperature to 50–60 °C.

- Cool the mixture to 5–10 °C.

- Remove dichloromethane by rotary evaporation.

- Filter and dry to obtain the methylated product.

Reaction Conditions and Reagents

| Parameter | Range/Choice | Preferred Example |

|---|---|---|

| Alkaline catalyst | Potassium carbonate, sodium carbonate, sodium hydroxide | Potassium carbonate |

| Methylating agent | Methyl chloride, dimethyl sulfate, dimethyl sulfoxide methylene | Dimethyl sulfate |

| Solvent ratio (dichloromethane:water) | 5:2 (volume ratio) | 5:2 |

| Temperature | 25–60 °C | 25–30 °C for addition, 50–60 °C for reaction |

| Reaction time | 2–4 hours | 4 hours |

| Yield | ~90% | 90.3% |

| Purity (HPLC) | >97% | 97.2% |

Comparative Analysis and Advantages of the Method

| Aspect | Novel Method (Reported) | Alternative Methods (e.g., WO2018160967) |

|---|---|---|

| Solvent for methylation | Dichloromethane and water (5:2 volume ratio) | Ethyl acetate |

| Stability under conditions | High stability, less solvent decomposition | Ethyl acetate prone to decomposition under alkaline, high temperature |

| Purity of final product | >98% | Lower due to impurities from solvent decomposition |

| Yield | >90% | Comparable but less clean product |

| Reaction conditions | Mild, easy to control | More prone to impurities |

| Scalability | Suitable for scale production | Less practical for large scale |

The use of dichloromethane-water biphasic system and choice of alkaline catalyst and methylating agent in the novel method significantly improves the purity and yield of the product, making it economical and practical for industrial scale synthesis.

Summary Table of Preparation Parameters

| Step | Reactants/Agents | Solvent(s) | Temperature (°C) | Time | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| A | p-nitroaniline, chloroacetyl chloride, sodium carbonate | Toluene, water | 15 ± 5 | 1–4 hours post addition | 89–93 | 96.8–98.3 | Purification optional if purity <95% |

| B | 2-chloro-N-p-nitrophenylacetamide, dimethyl sulfate, potassium carbonate | Dichloromethane, water (5:2) | 25–60 | 2–4 hours | ~90 | >97 | Rotary evaporation and filtration required |

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at the α-position of the acetamide group is highly electrophilic, enabling nucleophilic substitution under controlled conditions.

Key reactions:

-

Amine substitution : Reacts with primary/secondary amines (e.g., methylamine, aniline) in polar aprotic solvents (DMF, DMSO) at 60–80°C to form N-substituted acetamides.

-

Thiol substitution : With thiourea or sodium hydrosulfide, the chloro group is replaced by a thiol (-SH) group, yielding thioacetamide derivatives.

Example reaction:

Reagents and conditions:

| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Amine substitution | Methylamine, K₂CO₃ | DMF | 70°C | 78–85 |

| Thiol substitution | Thiourea, EtOH/H₂O | Ethanol | Reflux | 65–72 |

Reduction of Nitro Group

The nitro group (-NO₂) on the aromatic ring undergoes selective reduction to an amine (-NH₂) under hydrogenation conditions.

Key findings:

-

Catalytic hydrogenation (H₂, 1 atm) with 10% Pd/C in ethanol at 25°C reduces the nitro group to an amine without affecting the chloro substituents.

-

Alternative methods: Fe/HCl or SnCl₂/HCl systems achieve similar reductions but require acidic conditions.

Product:

2-Chloro-N-(4-chloro-2-aminophenyl)acetamide, a precursor for pharmaceuticals and dyes.

Hydrolysis Reactions

The acetamide bond hydrolyzes under acidic or basic conditions:

Conditions and outcomes:

| Medium | Reagents | Products | Application |

|---|---|---|---|

| Acidic (HCl) | Concentrated HCl, H₂O | 2-Chloroacetic acid + 4-chloro-2-nitroaniline | Intermediate for polymer synthesis |

| Basic (NaOH) | 10% NaOH, reflux | Sodium 2-chloroacetate + 4-chloro-2-nitroaniline | Wastewater treatment studies |

Oxidation Reactions

The nitro group can undergo further oxidation under strong conditions:

-

Nitro to nitroso : Treatment with H₂O₂ in acetic acid converts -NO₂ to -NO.

-

Side-chain oxidation : KMnO₄ oxidizes the α-carbon of the acetamide group to a ketone under alkaline conditions.

Biochemical Interactions

The compound's reactivity extends to biological systems:

| Target Enzyme | Interaction Mechanism | Biological Effect |

|---|---|---|

| Penicillin-binding proteins (PBPs) | Chloro groups enhance binding to active sites | Disrupts bacterial cell wall synthesis |

| Tyrosine kinases | Inhibits ATP-binding domain | Anticancer activity via apoptosis |

Comparative Reactivity with Analogues

Reactivity differences among structurally related compounds:

Stability Under Environmental Conditions

-

Photodegradation : UV light (254 nm) in aqueous solution decomposes the nitro group to NO₂⁻ ions (t₁/₂ = 4.2 h).

-

Thermal stability : Stable up to 180°C; decomposes exothermically above 200°C.

科学研究应用

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, particularly those involving complex aromatic systems.

2. Biological Research:

- Antimicrobial Activity: Studies have shown that 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide exhibits antibacterial properties against pathogens such as Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate its potential effectiveness as an antimicrobial agent.

- Anticancer Potential: Preliminary research suggests that this compound may inhibit enzymes involved in cancer cell metabolism. Although more extensive studies are needed, initial findings indicate its cytotoxic effects against certain cancer cell lines .

3. Medicinal Chemistry:

- Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly targeting bacterial infections and cancer treatment. Its unique structure allows for modifications that can enhance biological activity .

4. Industrial Applications:

- Dyes and Pigments Production: Utilized in the manufacture of dyes and pigments due to its chemical stability and reactivity, which can be harnessed to create various colorants.

Case Studies

Several notable case studies highlight the effectiveness of this compound:

- Antibacterial Efficacy Study: A laboratory study demonstrated that this compound effectively reduced bacterial load against resistant strains of Klebsiella pneumoniae, both alone and in combination with conventional antibiotics.

- Cytotoxicity Assessments: Tests indicated that while exhibiting antimicrobial properties, it does not significantly affect human cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .

作用机制

The mechanism of action of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity.

相似化合物的比较

Similar Compounds

- 2-chloro-N-(4-nitrophenyl)acetamide

- 2-chloro-N-(4-bromophenyl)acetamide

- 2-chloro-N-(4-methylphenyl)acetamide

Uniqueness

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

生物活性

2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C₈H₇Cl₂N₂O₃. Its structure includes two chloro groups and a nitro group, which are significant in determining its biological properties. The presence of these functional groups allows for various interactions with biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to:

- Reduction of the Nitro Group : This process generates reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects against cancer cells and bacteria.

- Nucleophilic Substitution Reactions : The chloro groups can participate in these reactions, modifying the compound's activity and enhancing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties, particularly against Klebsiella pneumoniae , a significant pathogen responsible for various infections.

Research Findings

- Minimum Inhibitory Concentration (MIC) :

- Combination Therapy :

- Cell Integrity Effects :

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism, although further research is needed to fully elucidate these effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | C₈H₇ClN₂O₃ | Lacks one chloro group; less potent against K. pneumoniae |

| 2-Chloro-N-(4-bromophenyl)acetamide | C₈H₇BrClN₂O | Bromine instead of chlorine; different reactivity |

| 2-Chloro-N-(4-methylphenyl)acetamide | C₉H₉ClN₂O | Contains a methyl group; altered pharmacological profile |

This table illustrates how the presence and position of functional groups significantly affect the biological activities of these compounds.

Case Studies and Applications

Several case studies have documented the effectiveness of this compound in laboratory settings:

- Study on Antibacterial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in vitro against resistant strains of K. pneumoniae when used alone or in combination with established antibiotics .

- Cytotoxicity Assessments : Preliminary cytotoxicity tests indicated that while the compound exhibits antimicrobial properties, it does not significantly affect human cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .

常见问题

Q. What are the standard synthetic routes for 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via acetylation of substituted anilines. For example, refluxing N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride yields the target compound, followed by recrystallization from ethanol . Key optimization parameters include reaction temperature (reflux conditions), stoichiometry of acetic anhydride, and purification methods. Monitoring reaction progress via TLC or HPLC is recommended to minimize byproducts like sulfonated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .

- NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and acetamide CH₃ (δ ~2.1 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~168 ppm) . Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from impurities or hydrogen bonding. Purification via column chromatography or repeated recrystallization, coupled with X-ray crystallography for definitive structural confirmation, resolves ambiguities .

Q. What safety precautions are critical during synthesis and handling?

The compound’s nitro and chloro groups pose toxicity risks. Use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact. Waste should be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal. Safety protocols align with H303/H313/H333 hazard codes .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict electronic properties, reactivity, and transition states. For example, reaction path searches using software like Gaussian or ORCA can identify optimal conditions for sulfonation or acetylation steps, reducing trial-and-error experimentation . Molecular docking studies may also explore biological activity by simulating interactions with target enzymes .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data for structural validation?

Discrepancies between X-ray crystallography (e.g., bond angles) and NMR/IR data often arise from dynamic effects (e.g., rotational barriers in solution). To resolve:

- Compare crystallographic data (e.g., C=O bond length: ~1.21 Å ) with DFT-optimized gas-phase structures.

- Use variable-temperature NMR to probe conformational flexibility .

Q. How can byproducts from multi-step syntheses be identified and mitigated?

Byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) (from POCl₃-mediated cyclization ) can be detected via LC-MS or GC-MS. Mitigation strategies:

- Adjust stoichiometry (e.g., reduce POCl₃ excess).

- Introduce scavengers (e.g., molecular sieves) to absorb reactive intermediates .

Q. What role do intermolecular interactions play in the compound’s stability and reactivity?

Intramolecular C–H⋯O and N–H⋯O hydrogen bonds stabilize the crystal lattice . These interactions influence solubility and melting point (e.g., higher melting points in hydrogen-bonded polymorphs). Reactivity at the nitro group (e.g., reduction to amine) is modulated by steric hindrance from adjacent chloro substituents .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。